1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group
Mechanism of Action
Target of Action
The primary targets of 1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride are the α1-adrenergic receptors (α1-AR) and the 5HT-1A receptor . These receptors play a crucial role in regulating blood pressure and central nervous system function .
Mode of Action
This compound acts as an antagonist at the α1-AR, inhibiting the action of catecholamines and leading to a decrease in blood pressure . It also crosses the blood-brain barrier and activates the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
The compound’s action on α1-AR and 5HT-1A receptors affects the biochemical pathways involved in blood pressure regulation and neurotransmission . By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, it influences the signaling pathways that control vascular smooth muscle contraction and relaxation .
Pharmacokinetics
Related compounds have been found to exhibit acceptable pharmacokinetic profiles, suggesting potential for good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in peripheral blood pressure without affecting heart rate or intracranial blood pressure . Its activation of the 5HT-1A receptor in the brain results in central antihypertensive activity .
Preparation Methods
The synthesis of 1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1-(2-methoxyphenyl)piperazine and oxetane.
Reaction Conditions: The addition reaction is catalyzed by ytterbium triflate (Yb(OTf)3) in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol.
Purification: The intermediate is purified by recrystallization from optimized solvents, which is beneficial for large-scale production.
Final Steps: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, followed by hydrochloric acid treatment to obtain the hydrochloride salt.
Chemical Reactions Analysis
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxyphenyl and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the aromatic substituents.
Scientific Research Applications
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of hypertension and other cardiovascular conditions.
Biological Research: The compound’s interactions with various biological targets, such as receptors and enzymes, are of interest for understanding its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.
Comparison with Similar Compounds
1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride can be compared to other similar compounds:
Similar Compounds: Compounds like urapidil and trazodone share structural similarities and pharmacological properties.
Uniqueness: The presence of both methoxyphenyl and sulfonyl groups in the piperazine ring distinguishes it from other compounds, potentially offering unique pharmacological effects.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S.ClH/c1-12(17)11-15-7-9-16(10-8-15)21(18,19)14-6-4-3-5-13(14)20-2;/h3-6,12,17H,7-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRECVWZTTJZKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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